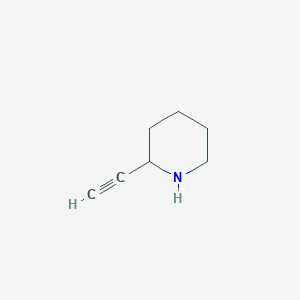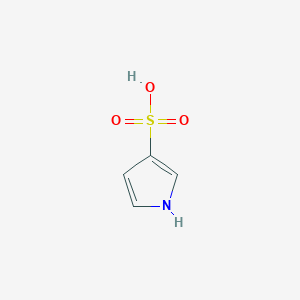
2-Ethynylpiperidine
Vue d'ensemble
Description
2-Ethynylpiperidine is an organic compound with the molecular formula C7H11N It is a derivative of piperidine, characterized by the presence of an ethynyl group attached to the second carbon atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethynylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with an ethynyl halide under basic conditions. Another method includes the dehydrohalogenation of 2-haloethylpiperidine using a strong base such as potassium tert-butoxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Strong nucleophiles like organolithium or Grignard reagents are often employed.
Major Products:
Oxidation: Formation of 2-piperidone or 2-carboxypiperidine.
Reduction: Formation of 2-ethylpiperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethynylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly in the field of anesthetics and antiarrhythmic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethynylpiperidine involves its interaction with various molecular targets. In biological systems, it can interact with ion channels and receptors, modulating their activity. For instance, its derivatives have been studied for their local anesthetic and antiarrhythmic properties, where they interact with sodium channels, inhibiting their function and thus exerting their effects .
Comparaison Avec Des Composés Similaires
- 2-Ethylpiperidine
- 2-Propynylpiperidine
- 2-Butynylpiperidine
Comparison: 2-Ethynylpiperidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs. For example, the ethynyl group allows for unique substitution reactions that are not possible with the ethyl or propynyl derivatives. Additionally, the electronic properties of the ethynyl group can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Propriétés
IUPAC Name |
2-ethynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWKJWIPJPYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561063 | |
| Record name | 2-Ethynylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959918-17-3 | |
| Record name | 2-Ethynylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















